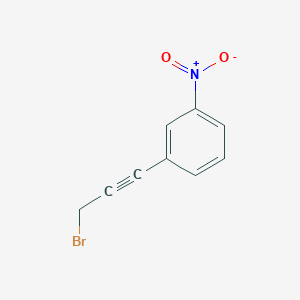

1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

1-(3-bromoprop-1-ynyl)-3-nitrobenzene |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,6H2 |

InChI Key |

IBYIMHAJNPOOSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromoprop 1 Yn 1 Yl 3 Nitrobenzene

Alkynylation and Bromination Strategies for Aryl Systems

The construction of aryl alkynes, such as the 1-(prop-1-yn-1-yl)-3-nitrobenzene backbone, is commonly achieved through transition-metal-catalyzed cross-coupling reactions. A prominent method is the Sonogashira coupling, which involves the reaction of an aryl halide (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) with a terminal alkyne (such as propargyl alcohol) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction forms the crucial aryl-alkyne carbon-carbon bond.

Once the aryl propargyl scaffold is in place, typically as a propargyl alcohol, the terminal hydroxyl group must be converted to a bromide. This transformation is an essential bromination strategy. A widely used method for this conversion under mild conditions is the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). proprep.comwikipedia.orgbeilstein-journals.org This reaction proceeds via an intermediate oxyphosphonium salt, which is subsequently displaced by a bromide ion in an Sₙ2 reaction to yield the desired propargyl bromide. wikipedia.org

Multistep Synthesis from Established Precursors

A logical and frequently employed route to 1-(3-bromoprop-1-yn-1-yl)-3-nitrobenzene involves a sequential, multistep synthesis starting from simpler, well-established precursors. This approach allows for the controlled and stepwise construction of the target molecule.

The key intermediate in this synthetic pathway is a (3-nitrophenyl)propargyl alcohol. This precursor can be synthesized through the alkynylation of 3-nitrobenzaldehyde. The process involves the nucleophilic addition of an acetylide anion to the carbonyl group of the aldehyde. organic-chemistry.org For instance, a lithium or magnesium acetylide, generated from a terminal alkyne like acetylene or a protected version thereof, can be reacted with 3-nitrobenzaldehyde to form 1-(3-nitrophenyl)prop-2-yn-1-ol. organic-chemistry.org This reaction establishes the basic skeleton of the target molecule, containing the nitrophenyl group and the propargyl alcohol functionality. Studies on related o-nitrophenyl propargyl alcohols have shown this to be a facile method for creating the alcohol intermediate. organic-chemistry.orgnih.gov

With the 1-(3-nitrophenyl)prop-2-yn-1-ol intermediate in hand, the next step is the conversion of the terminal alcohol group to a bromide. The Appel reaction is exceptionally well-suited for this transformation. proprep.comwikipedia.org This reaction involves treating the alcohol with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). proprep.combeilstein-journals.org The reaction mechanism is initiated by the formation of a phosphonium salt from PPh₃ and CBr₄. The alcohol then reacts with this species to form an oxyphosphonium intermediate. A subsequent Sₙ2 nucleophilic attack by the bromide ion on the propargylic carbon displaces triphenylphosphine oxide, a thermodynamically stable byproduct, thus driving the reaction to completion and forming the final product, this compound. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the specific reaction conditions employed. Optimization of parameters such as the solvent system and the choice of base is critical for maximizing product yield and minimizing side reactions.

The choice of solvent plays a pivotal role in both the alkynylation and bromination steps. Polar aprotic solvents are often favored as they can solvate cations while leaving anions relatively free, which can enhance the rate of nucleophilic substitution reactions. plos.orgnih.gov

Dichloromethane (CH₂Cl₂) : This is a common solvent for the Appel reaction, as it effectively dissolves the reactants and is relatively inert under the reaction conditions. beilstein-journals.org

Acetonitrile (ACN) : Acetonitrile is another polar aprotic solvent that can be effective, particularly in coupling reactions. In related syntheses of N-propargyl anilines, acetonitrile was used as the solvent under microwave irradiation to achieve good yields. researchgate.net

Dimethylformamide (DMF) : DMF is a highly polar aprotic solvent known for its ability to accelerate Sₙ2 reactions. plos.orgnih.gov However, in some propargylation reactions, its use resulted in no product formation, whereas a switch to acetone provided a high yield, indicating that solvent choice can be highly substrate- and reaction-dependent. plos.orgnih.gov

The influence of different solvents on the yield of related propargylation reactions is illustrated in the table below.

| Reactant | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 2-bromo-4-methyl phenol | THF | LiH | 0 | plos.orgnih.gov |

| 2-bromo-4-methyl phenol | Acetone | K₂CO₃ | 74 | plos.org |

| 4-aminophenol | DMF | K₂CO₃ | 0 | plos.orgnih.gov |

| 4-aminophenol | Acetone | K₂CO₃ | 76 | plos.orgnih.gov |

The choice of base is crucial, particularly for the initial alkynylation step where a proton must be removed from the terminal alkyne to generate the nucleophilic acetylide. In related propargylation reactions of phenols and anilines, the base facilitates the formation of a phenoxide or anilide ion, which then acts as the nucleophile. plos.orgnih.gov

Potassium Carbonate (K₂CO₃) : This is a moderately strong and inexpensive base that is widely used in propargylation reactions. plos.org It has proven effective in solvents like acetone for the synthesis of (prop-2-ynyloxy)benzene derivatives, leading to good yields. plos.orgnih.gov The number of equivalents of K₂CO₃ can also be critical; in some cases, increasing the equivalents from 1 to 3.5 was necessary for the reaction to proceed. plos.org

Cesium Carbonate (Cs₂CO₃) : Cesium carbonate is a stronger and more soluble base than potassium carbonate, which can sometimes lead to higher reactivity and yields, particularly in difficult coupling reactions. The "cesium effect" is often attributed to the superior solubility of the cesium salt and the greater nucleophilicity of the "naked" anion.

The table below summarizes the effect of different bases on the yield of a model propargylation reaction.

| Reactant | Base (Equivalents) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalene-1-ol | K₂CO₃ (1 eq.) | Acetone | 0 | plos.org |

| Naphthalene-1-ol | K₂CO₃ (3.5 eq.) | Acetone | 71 | plos.org |

| 2-bromo-4-methyl phenol | LiH (2 eq.) | THF | 0 | plos.org |

| 2-bromo-4-methyl phenol | K₂CO₃ (2 eq.) | Acetone | 74 | plos.org |

Temperature and Reaction Time Profiling for Optimal Outcomes

The optimization of temperature and reaction time is critical in both the Sonogashira coupling and the subsequent bromination step to maximize yield and minimize the formation of byproducts.

Sonogashira Coupling of 1-iodo-3-nitrobenzene and Propargyl Alcohol:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

For the synthesis of the precursor, 3-(3-nitrophenyl)prop-2-yn-1-ol, the reaction temperature is a key parameter. While some Sonogashira reactions can be performed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less reactive aryl bromides. However, with the more reactive 1-iodo-3-nitrobenzene, milder conditions can be employed. A typical temperature range for this type of coupling is between room temperature and 60°C.

The reaction time is also crucial and is often monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting materials. A prolonged reaction time can sometimes lead to the degradation of the product or the formation of undesired homocoupling products of the alkyne. For the coupling of iodoarenes with propargyl alcohol, reaction times can range from a few hours to 24 hours.

Below is a table summarizing typical reaction conditions for a Sonogashira coupling reaction to produce the intermediate alcohol.

| Parameter | Condition | Notes |

| Aryl Halide | 1-iodo-3-nitrobenzene | More reactive than the corresponding bromide. |

| Alkyne | Propargyl alcohol | |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Typically 0.5-5 mol%. |

| Copper(I) Co-catalyst | CuI | Typically 1-10 mol%. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and deoxygenated conditions are often required. |

| Temperature | 25-60 °C | Higher temperatures may be needed for less reactive substrates. |

| Reaction Time | 2-24 hours | Monitored for completion by TLC or GC. |

Bromination of 3-(3-nitrophenyl)prop-2-yn-1-ol:

The conversion of the propargylic alcohol to the corresponding bromide can be achieved using several reagents, with phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃) being common choices.

When using PBr₃, the reaction is typically performed at low temperatures, often starting at 0°C, to control the exothermic nature of the reaction. The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion. The reaction time can vary from a few hours to overnight. Careful control of the temperature is necessary to prevent side reactions.

The Appel reaction, which utilizes carbon tetrabromide and triphenylphosphine, is generally carried out under mild conditions. Brominations with CBr₄ are often conducted at temperatures ranging from 0°C to room temperature chem-station.com. The reaction is typically complete within a few hours.

The following table outlines typical conditions for the bromination step.

| Parameter | PBr₃ Method | Appel Reaction (CBr₄/PPh₃) |

| Starting Material | 3-(3-nitrophenyl)prop-2-yn-1-ol | 3-(3-nitrophenyl)prop-2-yn-1-ol |

| Reagents | Phosphorus tribromide (PBr₃) | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |

| Solvent | Dichloromethane (DCM), Diethyl ether | Dichloromethane (DCM), Acetonitrile |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 1-12 hours | 1-6 hours |

Scalability Considerations for Preparative Synthesis (e.g., Gram-Scale Reactions)

Scaling up the synthesis of this compound from milligram to gram-scale requires careful consideration of several factors to ensure safety, efficiency, and product purity.

For the Sonogashira Coupling:

Heat Management: The Sonogashira coupling can be exothermic. On a larger scale, efficient stirring and external cooling are crucial to maintain the optimal reaction temperature and prevent runaway reactions.

Reagent Addition: The order and rate of reagent addition can be important. For instance, adding the alkyne slowly to the mixture of the aryl halide and catalyst can help to minimize homocoupling of the alkyne.

Catalyst Loading: While higher catalyst loadings may be used in small-scale reactions to ensure high conversion, for gram-scale synthesis, it is economically and environmentally desirable to minimize the catalyst loading. Optimization studies may be required to find the lowest effective catalyst concentration.

Purification: On a larger scale, purification by column chromatography can be cumbersome. Alternative purification methods such as recrystallization or distillation (if the product is stable and volatile enough) should be explored. The use of heterogeneous catalysts or scavenger resins can also simplify the removal of the metal catalyst residues.

For the Bromination Step:

Exothermicity: The reaction of alcohols with PBr₃ is highly exothermic. For gram-scale reactions, slow, dropwise addition of PBr₃ to a cooled solution of the alcohol is essential to control the reaction temperature.

Work-up: The work-up procedure for PBr₃ reactions involves quenching with water, which can be vigorous. This should be done cautiously and with adequate cooling on a larger scale. The acidic byproducts are then neutralized with a base, which can also generate heat.

Product Stability: Propargyl bromides can be unstable, particularly when heated. Purification by distillation should be performed under reduced pressure and at the lowest possible temperature. Storage conditions should also be considered, often requiring refrigeration and protection from light.

A successful gram-scale synthesis relies on a well-optimized and robust procedure developed at a smaller scale, with careful attention to safety and practical considerations for handling larger quantities of reagents and products.

Advanced Reactivity and Transformation Chemistry of 1 3 Bromoprop 1 Yn 1 Yl 3 Nitrobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a propargyl bromide moiety in 1-(3-bromoprop-1-yn-1-yl)-3-nitrobenzene makes it an excellent electrophile for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation Reactions

Palladium catalysts are exceptionally effective in mediating the coupling of propargylic electrophiles with a diverse range of nucleophilic partners. For a substrate like this compound, palladium-catalyzed reactions typically proceed via an oxidative addition of the C-Br bond to a Pd(0) species. This forms a propargyl-palladium(II) intermediate, which can exist in equilibrium with an allenyl-palladium(II) species. The subsequent reaction with a nucleophile can lead to either propargylic or allenic products, depending on the reaction conditions, ligands, and the nature of the nucleophile.

Common palladium-catalyzed C-C bond-forming reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (e.g., aryl or vinyl boronic acids) to form substituted alkynes or allenes.

Heck-Type Reactions: Coupling with alkenes, although less common for propargyl halides compared to aryl halides.

Negishi Coupling: Reaction with organozinc reagents.

Stille Coupling: Coupling with organostannanes.

The electron-withdrawing nitro group on the benzene (B151609) ring can influence the electronic properties of the molecule, potentially affecting the reactivity of the propargylic system and the stability of the palladium intermediates. Research on similar propargylic systems demonstrates the versatility of these reactions in generating complex molecular scaffolds.

Table 1: Examples of Palladium-Catalyzed C-C Coupling with Propargylic Bromides Data extrapolated from reactions with analogous substrates.

| Nucleophile (Organometallic Reagent) | Palladium Catalyst/Ligand | Product Type | Typical Yield (%) |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | 1-(3-phenylprop-1-yn-1-yl)-3-nitrobenzene | 75-90 |

| Vinylboronic Acid | PdCl₂(dppf) | 1-(penta-1,4-dien-1-yn-1-yl)-3-nitrobenzene | 70-85 |

| Phenylzinc Chloride | Pd(OAc)₂ / SPhos | 1-(3-phenylprop-1-yn-1-yl)-3-nitrobenzene | 80-95 |

| Styrene (Heck-type) | Pd(OAc)₂ / P(o-tol)₃ | Allenic/Alkynic adduct | 60-80 |

Copper-Catalyzed C-C Bond Formation and Cross-Coupling Processes

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. In the context of this compound, copper-catalyzed reactions are particularly useful for coupling with soft nucleophiles and organometallic reagents.

A notable application is the copper-catalyzed propargylation of carbon nucleophiles, such as those derived from nitroalkanes. nih.govresearchgate.net This reaction allows for the formation of a new C-C bond at the α-position to the nitro group of the coupling partner, providing access to complex homopropargylic nitroalkanes. nih.govresearchgate.net These products can serve as versatile intermediates for the synthesis of nitrogen-containing heterocycles. nih.gov The mechanism often involves the formation of a copper-acetylide or a propargyl-copper intermediate. The regioselectivity (propargyl vs. allenyl product) can be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 2: Copper-Catalyzed C-C Coupling Reactions with Propargylic Bromides Data based on reactions with analogous substrates.

| Nucleophile | Copper Catalyst/Ligand | Product Type | Typical Yield (%) |

|---|---|---|---|

| Nitromethane (as anion) | CuBr / TMEDA | 1-(4-nitrobut-1-yn-1-yl)-3-nitrobenzene | 70-85 nih.govresearchgate.net |

| Phenylmagnesium Bromide | CuI | 1-(3-phenylprop-1-yn-1-yl)-3-nitrobenzene | 80-95 |

| Malonic Esters (as anion) | Cu(OAc)₂ | Diethyl 2-(3-(3-nitrophenyl)prop-2-yn-1-yl)malonate | 75-90 |

Sonogashira-Type Coupling Reactions (Copper-Free and Copper-Mediated Variants)

The classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and co-catalyzed by copper(I). wikipedia.org A direct Sonogashira reaction using this compound as the alkyne component is not feasible due to the lack of a terminal C-H bond on the alkyne. Competitive reactions, such as SN2 substitution at the propargylic position by the amine base, can also interfere. researchgate.net

However, the principles of Sonogashira catalysis (using palladium and copper) can be applied to reactions where the propargyl bromide acts as the electrophile. These are more accurately described as Pd/Cu-catalyzed cross-coupling reactions rather than true Sonogashira couplings.

Copper-Free Variants: The concerns associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling), have led to the development of copper-free Sonogashira-type conditions. nih.govrsc.orgvander-lingen.nl These protocols rely solely on a palladium catalyst, often with specific phosphine (B1218219) ligands or under particular reaction conditions, to facilitate the coupling. vander-lingen.nlnih.gov For a substrate like this compound, a copper-free, palladium-catalyzed coupling with a terminal alkyne (acting as the nucleophile after deprotonation) would result in the formation of a conjugated enyne or diyne system.

Exploration of Other Transition Metal Catalysts (e.g., Nickel, Gold, Zirconium, Titanium) in Coupling Reactions

While palladium and copper dominate the field, other transition metals offer unique reactivity profiles for the transformation of propargyl bromides.

Nickel: Nickel catalysts can mediate the coupling of propargyl halides with various organometallic reagents, such as organotitanium compounds. rsc.org These reactions can be tuned to selectively produce either allenes or alkynes by careful selection of the nickel catalyst and ligands. rsc.org

Gold: Gold catalysis typically involves the activation of the alkyne π-system rather than the C-Br bond. beilstein-journals.org Gold catalysts are powerful π-acids that can render the alkyne moiety in this compound susceptible to nucleophilic attack. This can trigger rearrangements (e.g., Meyer-Schuster rearrangement) or intramolecular cyclizations, leading to diverse carbocyclic and heterocyclic structures. nih.gov

Zirconium: Zirconium-based catalysts, such as Cp₂ZrCl₂, can be used to promote radical-mediated C-C bond formation. nih.gov In the presence of a reducing agent like zinc, a Zr(III) species is generated which can abstract the bromine atom from this compound to form a propargyl radical. This radical can then dimerize or be trapped by other radical acceptors. nih.gov

Titanium: Titanium catalysts, particularly titanocene (B72419) dichloride (Cp₂TiCl₂), are effective in promoting the propargylation of aldehydes. nih.govacs.org This reaction involves the formation of an organotitanium reagent from the propargyl bromide, which then adds to the carbonyl group. Depending on the substitution pattern of the propargyl bromide, these reactions can yield either homopropargyl or allenyl alcohols. nih.gov

Table 3: Reactivity with Other Transition Metal Catalysts Based on known reactivity of propargylic systems.

| Metal Catalyst | Reagent/Co-reagent | Typical Transformation | Product Class |

|---|---|---|---|

| NiCl₂(PCy₃) | Phenyltitanium triisopropoxide | C-C Coupling | Substituted Allenes/Alkynes rsc.org |

| AuCl(PPh₃)/AgOTf | Water/Nucleophile | Alkyne π-activation/Cyclization | Heterocycles/Rearranged products nih.gov |

| Cp₂ZrCl₂ | Zinc | Reductive Dimerization | C6-Diyne structures nih.gov |

| Cp₂TiCl₂ | Aldehyde/Photoredox catalyst | Carbonyl Propargylation | Homopropargyl alcohols nih.govacs.org |

Cyclization and Annulation Reactions

The combination of the nitro group and the propargyl alkyne within the same molecule provides a powerful platform for designing cascade reactions that rapidly build molecular complexity.

Nucleophilic Attack/Addition Cascade Cyclizations

A key transformation for this compound involves the reduction of the nitro group to an aniline. The resulting amino group is a potent nucleophile that can participate in intramolecular cyclization reactions by attacking the proximal alkyne.

Studies on related o-nitrophenyl propargyl systems have shown that reduction of the nitro group (e.g., with Fe/HCl or SnCl₂) can trigger a cyclization cascade to produce substituted quinolines. organic-chemistry.org While the subject compound has a meta-nitro group, similar principles apply. The reduction would generate 3-(3-aminophenyl)prop-1-yne (after quenching the bromide). This intermediate, upon activation of the alkyne with a transition metal catalyst (e.g., gold, palladium) or under thermal conditions, could undergo an intramolecular hydroamination/cyclization to form dihydroquinoline or related heterocyclic structures. The specific outcome would be highly dependent on the reaction conditions and any directing groups present. This strategy provides a convergent route to valuable nitrogen-containing polycyclic frameworks from a single, functionalized starting material.

Synthesis of Complex Heterocyclic Scaffolds (e.g., Benzo[d]imidazo[2,1-b]thiazoles)

The propargylic bromide moiety of this compound serves as a potent electrophile for the construction of fused heterocyclic systems. A notable application is in the synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives, a scaffold found in many pharmaceutically active compounds. nih.gov The synthesis typically proceeds via a two-step sequence involving N-alkylation followed by intramolecular cyclization.

In this process, a nucleophilic nitrogen, such as that in a 2-aminobenzothiazole (B30445) derivative, attacks the electrophilic carbon bearing the bromine atom in this compound. This initial S_N2 reaction forms an N-propargylated intermediate. Subsequent intramolecular cyclization, often promoted by a catalyst or heat, involves the nucleophilic attack of the thiazole (B1198619) nitrogen onto the alkyne, leading to the formation of the fused imidazo[2,1-b]thiazole (B1210989) ring system. The reaction pathway is outlined below:

N-Alkylation: The primary amine of 2-aminobenzothiazole reacts with this compound to displace the bromide ion, forming an N-propargyl-2-aminobenzothiazolium salt.

Intramolecular Cyclization: Under appropriate conditions, the endocyclic nitrogen of the benzothiazole (B30560) moiety attacks one of the sp-hybridized carbons of the alkyne. This cyclization can follow different regioselective pathways, but a 6-endo-dig cyclization is a common route for forming quinoline-like structures from similar precursors. researchgate.net This step results in the formation of the final tricyclic benzo[d]imidazo[2,1-b]thiazole scaffold, bearing the 3-nitrophenyl substituent.

This strategy provides a direct route to highly functionalized benzo[d]imidazo[2,1-b]thiazole derivatives, which are of significant interest in medicinal chemistry for their potential as antimicrobial and anticancer agents. nih.gov

Gold-Catalyzed Rearrangements and Annulations (e.g., Allene (B1206475) and Dihydrofuran Formation)

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating carbon-carbon triple bonds, initiating a variety of rearrangements and annulations. nih.gov Propargylic systems, such as this compound, are excellent substrates for these transformations. While propargylic esters and alcohols are more commonly reported, the principles extend to propargylic bromides.

A primary transformation accessible through gold catalysis is the rearrangement to form allenes. ntnu.no For related propargylic substrates like esters, this can occur via a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov In the case of propargyl alcohols, gold catalysis facilitates nucleophilic attack at the C3 position, leading to allene formation. ntnu.no For this compound, gold(I) can coordinate to the alkyne, rendering it susceptible to rearrangement. This can lead to an allenic intermediate, which is a highly reactive species for subsequent reactions, such as intramolecular Diels-Alder reactions if a suitable diene is present. nih.gov The efficiency and selectivity of these reactions can be highly sensitive to the choice of gold catalyst, ligands, and reaction conditions. ntnu.no

The formation of dihydrofurans from this specific substrate is less direct. However, gold-catalyzed intermolecular cascade reactions between propargyl alcohols and alkynes are known to produce substituted furans. organic-chemistry.orgnih.gov This involves a sequence of alcohol addition, rearrangement, and cyclization. While not a direct annulation of the starting bromide, it highlights the potential of the propargyl alkyne unit to participate in furan (B31954) synthesis under gold catalysis.

| Catalyst System | Substrate Type | Primary Product | Reference |

| Au(III) complexes | Diaryl-propargyl alcohols | Triaryl-allenes | ntnu.no |

| Ph₃PAuNTf₂ | Alkynyl Aryl Sulfoxides | Dihydrobenzothiocinones | nih.gov |

| IPrAuCl / AgSbF₆ | Propargyl esters | Allenyl-gold intermediates | researchgate.net |

Click Chemistry Applications

The terminal alkyne in this compound is an ideal handle for "click" chemistry, particularly the azide-alkyne cycloaddition, which provides a highly efficient and reliable method for forming 1,2,3-triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.gov It facilitates the reaction between a terminal alkyne and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

In this context, this compound can react with any of a vast array of organic azides (R-N₃) in the presence of a copper(I) source. The copper(I) catalyst can be added directly or generated in situ from the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The reaction proceeds through a copper acetylide intermediate, leading to the regiospecific formation of a 1-(3-nitrophenyl)-4-substituted-1,2,3-triazole, while retaining the reactive bromomethyl group for further functionalization.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Its Regioselectivity

As a powerful complement to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. chalmers.sebohrium.com This reaction is typically catalyzed by ruthenium complexes such as [CpRuCl] compounds (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)). organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to involve the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govacs.org Subsequent reductive elimination yields the 1,5-disubstituted triazole product. nih.gov This methodology is highly effective for both terminal and internal alkynes. bohrium.com When this compound is subjected to RuAAC conditions with an organic azide, it selectively produces the 1,5-regioisomer of the corresponding triazole.

Formation of Regiospecifically Substituted Triazole Derivatives

The choice of catalyst—copper(I) or ruthenium(II)—allows for complete control over the regiochemical outcome of the azide-alkyne cycloaddition, enabling the regiospecific synthesis of either 1,4- or 1,5-disubstituted triazoles from this compound. nih.govorganic-chemistry.org This dual reactivity is a powerful tool for generating diverse molecular scaffolds from a single precursor.

Furthermore, the propargylic bromide can be substituted prior to the click reaction, or the resulting bromomethyl-triazole can be used in subsequent transformations. This allows for the synthesis of complex, multi-substituted triazole derivatives. For instance, a one-pot reaction catalyzed by copper(I) iodide can be used to synthesize 1,4,5-trisubstituted-1,2,3-triazoles by trapping the triazole intermediate with an electrophile. organic-chemistry.org

Comparison of CuAAC and RuAAC for this compound

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | [Cp*RuCl] complexes |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Mechanism | Involves copper acetylide intermediate | Involves ruthenacycle intermediate |

| Reference | nih.gov | organic-chemistry.orgnih.gov |

C-H Bond Activation and Directed Functionalization Strategies

Transition metal-catalyzed C-H bond activation has become a transformative strategy for molecular synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. rsc.org In this compound, the nitro group can serve as a directing group to control the regioselectivity of C-H functionalization on the aromatic ring.

While the nitro group is strongly deactivating and meta-directing in classical electrophilic aromatic substitution, its role in transition metal-catalyzed C-H activation is different. rsc.orglibretexts.orgmsu.edu The oxygen atoms of the nitro group can coordinate to a metal center, directing the catalyst to a specific C-H bond, typically at the ortho position. rsc.org This proximity-induced reactivity enables the selective functionalization of the C-H bonds at the C2 and C4 positions of the 3-nitrophenyl ring.

A variety of such nitro-directed regioselective C-H functionalization reactions have been developed, including:

Ortho-arylation: Coupling with aryl halides or other aryl sources.

Ortho-alkylation/benzylation: Introducing alkyl or benzyl (B1604629) groups.

Ortho-allylation: Introducing allyl groups. rsc.org

These strategies provide a powerful alternative to traditional methods for substituting nitroarenes, which are often limited to nucleophilic aromatic substitution (S_NAr) reactions. rsc.orgresearchgate.net By harnessing the directing ability of the nitro group in this compound, it is possible to introduce additional substituents onto the aromatic ring with high regiocontrol, further expanding its utility as a synthetic building block.

Radical Reactions and Mechanistic Pathways

The radical chemistry of this compound is an area of significant academic interest, focusing on the generation of highly reactive intermediates and their subsequent transformations. The presence of multiple reactive sites—the propargylic bromide, the alkyne, and the nitroaromatic system—allows for a diverse range of radical-mediated reactions. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be predicted based on well-established principles of radical chemistry and studies on analogous compounds. The primary radical processes involving this compound are expected to be initiated by homolytic cleavage of the carbon-bromine bond, followed by intramolecular cyclization or intermolecular reactions.

The generation of a propargyl radical is a key step in initiating the radical cascade. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis.

Table 1: Common Radical Initiators and Typical Reaction Conditions

| Initiator | Abbreviation | Typical Decomposition Temperature (°C) | Common Solvent(s) |

| Azobisisobutyronitrile | AIBN | 65-85 | Toluene, Benzene, THF |

| Benzoyl Peroxide | BPO | 80-100 | Dichloromethane, Chloroform |

| Triethylborane/Oxygen | Et₃B/O₂ | Room Temperature | Toluene, Hexane |

| Tributyltin Hydride | Bu₃SnH | Varies (often with AIBN) | Toluene, Benzene |

Once generated, the 1-(3-nitrophenyl)prop-2-yn-1-yl radical can undergo several reaction pathways. A significant pathway, by analogy to similar systems, is intramolecular radical cyclization. Research on the nitration and cyclization of arene-alkynes has shown that a radical addition to the alkyne can be followed by an intramolecular addition of the resulting vinyl radical to an adjacent aryl ring. researchgate.netnih.gov In the case of this compound, a similar cyclization could be envisaged, although the meta position of the nitro group makes direct participation in the cyclization less likely compared to an ortho substituent.

A plausible mechanistic pathway for an intramolecular radical cyclization is outlined below:

Initiation: Homolytic cleavage of the C-Br bond, often facilitated by a radical initiator like AIBN or through photoredox catalysis, generates the 1-(3-nitrophenyl)prop-2-yn-1-yl radical. rsc.org

Propagation (Cyclization): The generated radical can then attack the alkyne in an intramolecular fashion. A 5-exo-dig cyclization is generally favored in such systems, leading to a five-membered ring containing a vinyl radical.

Aromatization/Termination: The resulting radical intermediate can then be stabilized through various termination steps, such as hydrogen atom abstraction from a suitable donor (e.g., tributyltin hydride) or an oxidation event followed by deprotonation to restore aromaticity.

The nitro group, being strongly electron-withdrawing, is known to influence the electronic properties of the benzene ring and can affect the regioselectivity of the radical attack. rsc.org While it deactivates the ring towards electrophilic substitution, its effect on radical reactions can be more complex.

Table 2: Hypothetical Radical Cyclization of this compound

| Reactant | Radical Initiator | Proposed Product(s) | Plausible Yield (%) |

| This compound | AIBN/Bu₃SnH | 6-Nitro-1H-indene | 40-60 |

| This compound | Photoredox Catalyst | 6-Nitro-1H-indene | 50-70 |

Note: The proposed products and yields are hypothetical and based on analogous reactions of similar compounds. Specific experimental validation is required.

Beyond intramolecular reactions, the radical intermediates derived from this compound can also participate in intermolecular reactions. These can include addition to other unsaturated systems or trapping by various radical scavengers. The specific course of the reaction would be highly dependent on the reaction conditions, including the choice of initiator, solvent, temperature, and the presence of other reactive species. numberanalytics.com The study of such radical transformations is crucial for the development of novel synthetic methodologies for constructing complex nitrogen-containing heterocyclic and carbocyclic frameworks. nih.govmdpi.com

Spectroscopic Characterization Methodologies for 1 3 Bromoprop 1 Yn 1 Yl 3 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 1-(3-Bromoprop-1-yn-1-yl)-3-nitrobenzene is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The 3-nitrophenyl group presents a complex splitting pattern for the four aromatic protons. Due to the electron-withdrawing nature of the nitro group, these protons are deshielded and resonate at lower fields (higher ppm values). stackexchange.com

The expected chemical shifts and multiplicities are as follows:

A singlet or triplet-like signal for the proton at the C2 position (between the two substituents), expected to be the most deshielded aromatic proton.

A doublet of doublets for the proton at the C4 position.

A triplet for the proton at the C5 position.

A doublet of doublets for the proton at the C6 position.

The propargyl group will show a characteristic singlet for the two methylene protons (—CH₂Br). This signal is anticipated to appear in the aliphatic region, with its chemical shift influenced by the adjacent bromine atom and the alkyne group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C2, C4, C5, C6) | 7.4 - 8.4 | Multiplets (m) |

| Methylene H (—CH₂Br) | ~4.2 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak. huji.ac.iludel.edu

For this compound, nine distinct signals are expected:

Aromatic Carbons: Six signals are anticipated in the aromatic region (typically 110-150 ppm). The carbon atom attached to the nitro group (C3) and the carbon attached to the alkyne (C1) will be significantly deshielded. chemicalbook.com The chemical shifts of the other aromatic carbons (C2, C4, C5, C6) will also be influenced by the substituents. stackexchange.com

Alkyne Carbons: Two signals corresponding to the sp-hybridized carbons of the triple bond (C≡C) are expected in the range of 70-90 ppm. The carbon attached to the aromatic ring will be at a slightly different shift than the one attached to the methylene group.

Aliphatic Carbon: One signal for the methylene carbon (—CH₂Br) is expected in the aliphatic region. The presence of the electronegative bromine atom will shift this signal downfield compared to an unsubstituted alkyl chain. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | ~148 |

| Aromatic C-Alkyne | ~123 |

| Aromatic CH | 120 - 135 |

| Alkyne C (—C≡C—) | 70 - 90 |

| Methylene C (—CH₂Br) | ~15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For the title compound, it would definitively establish the connectivity of the protons within the 3-nitrophenyl ring, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound (C₉H₆BrNO₂), HRMS would provide a precise mass measurement that can confirm the molecular formula.

The expected monoisotopic mass can be calculated with high precision. Furthermore, due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ counterpart, with an intensity ratio of approximately 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

| Molecular Formula | Ion | Calculated m/z |

|---|---|---|

| C₉H₆BrNO₂ | [M(⁷⁹Br)]⁺ | 238.9633 |

| [M(⁸¹Br)]⁺ | 240.9612 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the key functional groups.

Key expected absorption bands include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Alkyne (C≡C): A weak stretching vibration for the carbon-carbon triple bond is anticipated in the region of 2100-2260 cm⁻¹.

Aromatic Ring (C=C): Several bands corresponding to carbon-carbon stretching within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H: Stretching vibrations for the C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹.

C-Br Bond: The stretching vibration for the carbon-bromine bond typically appears in the fingerprint region, below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyne C≡C | Stretching | 2100 - 2260 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Nitro NO₂ | Asymmetric Stretching | ~1530 |

| Nitro NO₂ | Symmetric Stretching | ~1350 |

| C-Br | Stretching | 500 - 700 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can precisely measure bond lengths, bond angles, and torsional angles within the molecule. It also provides information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking. growingscience.com For this compound, an X-ray crystal structure would confirm the connectivity established by NMR and provide precise geometric parameters, offering unequivocal proof of its structure. growingscience.comresearchgate.net

Computational Chemistry and Mechanistic Studies of Reactions Involving 1 3 Bromoprop 1 Yn 1 Yl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate the mechanisms of chemical reactions. For 1-(3-bromoprop-1-yn-1-yl)-3-nitrobenzene, DFT calculations can map out the potential energy surface for its various transformations, such as nucleophilic substitution at the propargylic position or cycloaddition reactions involving the alkyne moiety.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed step-by-step reaction mechanism can be constructed. For instance, in a reaction with an azide (B81097) to form a triazole, DFT can help distinguish between a concerted or stepwise pathway. These calculations would involve optimizing the geometry of all species along the reaction coordinate and computing their corresponding energies. The electron-withdrawing nature of the 3-nitrophenyl group is expected to significantly influence the electron density of the alkyne, a factor that DFT calculations can quantify and use to predict reactivity.

Table 1: Illustrative DFT-Calculated Energy Data for a Hypothetical Reaction (Note: The following data are representative examples of what DFT calculations would yield and are not based on a specific experimental study of this compound.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A short-lived intermediate species | +5.4 |

| Transition State 2 | Second energy barrier | +12.8 |

| Products | Final reaction products | -25.7 |

Prediction and Explanation of Regioselectivity in Cycloaddition Reactions (e.g., CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction that would involve the alkyne functionality of this compound. This reaction can theoretically produce two different regioisomers, the 1,4- and 1,5-disubstituted triazoles. Computational studies, particularly using DFT, are instrumental in predicting and explaining the observed regioselectivity in such reactions.

The preference for one regioisomer over the other is determined by the relative energy barriers of the transition states leading to each product. DFT calculations can model the entire catalytic cycle, including the formation of copper-acetylide intermediates. The calculated energy barriers for the formation of the 1,4- and 1,5-regioisomers can explain why the 1,4-isomer is typically favored in CuAAC reactions. For this compound, the electronic influence of the 3-nitrophenyl group on the alkyne's polarization would be a key factor in these calculations.

Analysis of Transition States and Energetic Profiles of Reaction Pathways

A crucial aspect of understanding a chemical reaction is the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are used to locate and characterize these transition states. For reactions involving this compound, a TS analysis would involve a frequency calculation, where a single imaginary frequency confirms that the optimized geometry is indeed a true transition state.

Once the transition states are located, an energetic profile for the entire reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, shows the energy changes as the reactants are converted into products, passing through any intermediates and transition states. The height of the energy barriers on this profile (activation energies) determines the reaction rate. For example, in a substitution reaction at the propargylic carbon, the energetic profile would reveal whether the reaction proceeds via an SN2 or a different mechanism by showing the presence of a single transition state or multiple intermediates and transition states.

Table 2: Example of Transition State Analysis Data (Note: This table illustrates the type of data obtained from a computational transition state analysis.)

| Parameter | Transition State for 1,4-isomer | Transition State for 1,5-isomer |

| Activation Energy (kcal/mol) | 10.1 | 13.7 |

| Key Bond Distance (Å) | C-N: 2.10 | C-N: 2.15 |

| Imaginary Frequency (cm⁻¹) | -250 | -225 |

Electronic Structure Analysis for Understanding Reactivity and Selectivity

The reactivity and selectivity of this compound are fundamentally governed by its electronic structure. Computational methods can provide a detailed picture of the electron distribution within the molecule. Analyses such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can reveal charge distributions and orbital interactions.

For instance, the electron-withdrawing nitro group is expected to decrease the electron density on the phenyl ring and, to some extent, on the alkyne. This would make the alkyne more electrophilic and susceptible to nucleophilic attack. By calculating properties like molecular electrostatic potential (MEP) maps, one can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity in cycloaddition reactions. The energies and shapes of these orbitals are key to understanding how the molecule will interact with other reactants.

Molecular Dynamics Simulations for Conformational and Dynamic Insights

While quantum mechanics calculations like DFT are excellent for studying reaction pathways, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, can provide insights into the conformational flexibility and dynamic behavior of this compound over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This can reveal the preferred conformations of the molecule in different environments, such as in a solvent. For a molecule with a flexible side chain like the bromopropyl group, MD can show how the molecule folds and what its most stable shapes are. This information is important because the reactivity of a molecule can be highly dependent on its conformation. For example, certain conformations might be more favorable for a specific reaction to occur.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. routledge.comnih.gov The propargyl bromide functionality in 1-(3-Bromoprop-1-yn-1-yl)-3-nitrobenzene makes it an ideal candidate for participation in MCRs to generate diverse and biologically relevant heterocyclic scaffolds. dokumen.pubdntb.gov.ua

Propargylamines, which can be readily synthesized from propargyl bromides, are known precursors in the synthesis of a wide array of heterocyclic compounds, including pyrroles, quinolines, oxazolidinones, and indolizines. researchgate.net In a typical MCR, the propargyl group can act as a versatile three-carbon building block, undergoing a cascade of reactions, such as imination, coupling, and cyclization, to afford highly substituted heterocyclic products. For instance, a one-pot, three-component reaction involving a propargylamine, an aldehyde, and an isocyanide can lead to the formation of complex imidazole-containing structures.

Table 1: Examples of Multicomponent Reactions Utilizing Propargyl Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Propargylamine, Aldehyde, Isocyanide | Lewis Acid | Substituted Imidazoles | dokumen.pub |

| 2-Ethynyl pyridine, Aliphatic amines, β-Bromovinyl aldehydes | Cascade imination, Sonogashira coupling | Pyridine substituted pyrroles | dokumen.pub |

| Aldehyde, Glycine ester hydrochloride, Benzoylacetonitrile | Bifunctional chiral squaramide | Polysubstituted pyrrolines | dokumen.pub |

Precursor for the Synthesis of Novel Heterocyclic Architectures with Diverse Architectures

The presence of both a nitro group and a propargyl system in this compound provides a strategic advantage for the synthesis of quinoline (B57606) derivatives and other fused heterocyclic systems. The reductive cyclization of ortho-nitrophenyl propargyl alcohols is a known facile method for synthesizing substituted quinolines. organic-chemistry.orgnih.gov This suggests that this compound, after appropriate functionalization at the bromine position to introduce a hydroxyl group, could undergo a similar transformation.

The general strategy involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization with the alkyne moiety. This process can be catalyzed by various reducing agents such as iron in acetic acid or tin(II) chloride. organic-chemistry.orgjocpr.com The versatility of this approach allows for the introduction of various substituents on the resulting quinoline ring, depending on the reaction partners and conditions used. nih.gov

Table 2: Synthesis of Quinolines from Nitro-Substituted Propargyl Compounds

| Starting Material | Reagents | Product | Reference |

| o-Nitrophenyl propargyl alcohol | Fe/HCl or Zn/AcOH | 2-Substituted quinoline | organic-chemistry.orgnih.gov |

| (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | Iron in acetic acid | N-Aryl Pyrrolo-Quinoline | jocpr.com |

Role in the Development of Optoelectronic Materials and Devices (e.g., OLED Intermediates)

Organic light-emitting diodes (OLEDs) and other optoelectronic devices rely on organic materials with specific electronic properties. rsc.orgbeilstein-journals.org The this compound scaffold possesses features that are desirable for such applications. The nitro group is a strong electron-withdrawing group, which can be used to tune the electronic properties of a molecule, a crucial aspect in the design of materials for OLEDs. wikipedia.orgnih.govnih.gov

Furthermore, the phenylacetylene (B144264) core provides a rigid and conjugated system that can be extended through reactions such as the Sonogashira coupling. organic-chemistry.orgresearchgate.net This reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone in the synthesis of conjugated organic materials used in optoelectronics. researchgate.net By reacting this compound with appropriate coupling partners, it is possible to synthesize larger conjugated systems with tailored absorption and emission properties suitable for use as emitters or charge-transport materials in OLEDs.

Functionalization of Porphyrinoids and Other Macrocyclic Systems

Porphyrins and related macrocyclic compounds are of great interest in materials science due to their unique photophysical and electronic properties. nih.gov The functionalization of these macrocycles is key to modulating their properties and integrating them into larger systems. The alkyne moiety of this compound is an excellent handle for attaching this molecule to porphyrin scaffolds.

One of the most common methods for this is the Sonogashira coupling, where a bromo-substituted porphyrin can be reacted with the terminal alkyne of this compound. nih.gov Alternatively, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed if one of the components is converted to an azide (B81097). This approach allows for the efficient and specific covalent linking of the nitrobenzene (B124822) unit to the porphyrin core, enabling the creation of donor-acceptor systems with potential applications in artificial photosynthesis and molecular electronics. researchgate.net

Integration into the Synthesis of Functionalized Polymers and Conjugated Materials

Substituted polyacetylenes are a class of conjugated polymers with interesting electronic and optical properties. uh.edu The polymerization of phenylacetylene derivatives, often catalyzed by rhodium complexes, is a common method for their synthesis. rsc.orgmdpi.com this compound can serve as a monomer in such polymerizations, leading to the formation of a functionalized poly(phenylacetylene) with pendant nitrobenzene and bromomethyl groups.

These functional groups can be further modified post-polymerization to tune the polymer's properties or to attach other functional units. lookchem.comrheinstaedter.de The resulting conjugated polymers could find applications in areas such as organic electronics, sensors, and membranes. The presence of the nitro group can influence the polymer's solubility, thermal stability, and electronic characteristics. rsc.org

Table 3: Polymerization of Phenylacetylene Derivatives

| Monomer | Catalyst System | Polymer Properties | Reference |

| Phenylacetylene with carbazole (B46965) group | Rh catalyst | Electropolymerizable, forms conjugated polymer network | uh.edu |

| Phenylacetylene with PFP ester | Rh-based catalysts | Post-modifiable, tunable properties | lookchem.com |

| Phenylacetylene with thiophene (B33073) substituent | [(nbd)RhCl]2 | Electroactive, enhanced thermal stability | mdpi.com |

Contributions to Molecular Recognition Systems and Supramolecular Chemistry

Molecular recognition and supramolecular chemistry are based on non-covalent interactions between molecules. thno.org The nitroaromatic group in this compound can play a significant role in these interactions. Nitroaromatic compounds are known to form charge-transfer complexes with electron-rich aromatic systems, a phenomenon that is widely exploited in host-guest chemistry. thno.orglibretexts.org

The electron-deficient nature of the nitro-substituted phenyl ring makes it an excellent guest for electron-rich macrocyclic hosts, such as cyclodextrins or calixarenes. The formation of these host-guest complexes can be used in the development of sensors, molecular switches, and drug delivery systems. mdpi.com The alkyne and bromide functionalities also offer opportunities for covalently incorporating this recognition unit into larger supramolecular architectures.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis

Future research will likely focus on developing environmentally benign methods for the synthesis of 1-(3-bromoprop-1-yn-1-yl)-3-nitrobenzene and its derivatives. Key areas of investigation would include:

Catalyst-Free Reactions: Exploring methodologies that avoid the use of heavy metal catalysts, which are common in cross-coupling reactions for forming aryl-alkyne bonds. This could involve metal-free Sonogashira-type couplings or direct C-H functionalization strategies.

Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating.

Design and Implementation of Novel Catalytic Systems for Enhanced Transformations

The development of advanced catalytic systems will be crucial for unlocking the synthetic potential of this molecule. Research in this area could focus on:

Homogeneous Catalysis: Designing highly active and selective transition-metal catalysts (e.g., based on palladium, copper, or gold) for transformations of the alkyne and propargyl bromide moieties. europa.eu This could include developing catalysts for novel cross-coupling, cyclization, and addition reactions.

Heterogeneous Catalysis: Creating reusable solid-supported catalysts to simplify product purification and reduce catalyst waste. Metal-organic frameworks (MOFs) or polymers could serve as scaffolds for catalytically active metal centers.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to enable novel, mild, and highly selective functionalizations of the molecule. researchgate.net

Exploration of Chemo- and Regioselective Functionalization Strategies

A major challenge and opportunity in the chemistry of this compound will be the selective functionalization of its different reactive sites. Future research will likely target:

Selective Propargylation: Developing methods to selectively substitute the bromine atom with various nucleophiles while preserving the alkyne and nitro functionalities.

Alkyne Manipulations: Exploring regioselective additions to the alkyne, such as hydrofunctionalization, cycloadditions (e.g., click chemistry), and carbometalation reactions, without affecting the propargyl bromide.

Nitro Group Transformations: Investigating the selective reduction of the nitro group to an amine, which would open up a wide range of further derivatization possibilities, including diazotization and coupling reactions.

Integration of Flow Chemistry Methodologies for Efficient Production

For the potential scale-up and industrial production of this compound and its derivatives, flow chemistry offers significant advantages over traditional batch processing. nih.govvapourtec.com Research in this area would involve:

Continuous Synthesis: Designing and optimizing continuous-flow reactor systems for the synthesis of the target molecule, which can lead to improved safety, consistency, and yield. nih.govresearchgate.net

In-line Purification: Integrating purification modules directly into the flow system to enable the continuous production of highly pure compounds.

Automated Synthesis: Utilizing automated flow chemistry platforms for rapid reaction optimization and the synthesis of libraries of derivatives for screening purposes.

Expansion into New Avenues within Advanced Materials Science

The electronic and structural properties of this compound make it a promising building block for advanced materials. Future research could explore its application in:

Conjugated Polymers: Using the alkyne functionality for polymerization reactions, such as polycyclotrimerization, to create novel conjugated polymers with interesting optical and electronic properties for applications in organic electronics. The nitro group can be used to tune the electron-accepting properties of these materials.

Functional Monomers: Employing the propargyl bromide group to attach the molecule to other monomers or polymer backbones, creating functional materials with tailored properties. nih.gov

Nonlinear Optical (NLO) Materials: Investigating the potential of the molecule and its derivatives as NLO materials, given that the combination of an electron-withdrawing nitro group and a π-conjugated system can lead to significant second-order optical nonlinearities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.